1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine - 1094325-05-9

1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine

Catalog Number: EVT-1727343
CAS Number: 1094325-05-9
Molecular Formula: C13H13FN2O
Molecular Weight: 232.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sorafenib

Compound Description: Sorafenib is a crucial VEGFR2/KDR inhibitor widely employed in cancer treatment. []

Relevance: Sorafenib acts as a structural basis for designing novel antitumor agents. Researchers synthesized a series of sorafenib analogs, replacing the diarylurea moiety in sorafenib with a phenylpicolinamide group to improve activity. This modification led to compounds like N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4-phenylpicolinamides and N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-5-phenylpicolinamides, which exhibited promising antitumor activities. The shared structural elements between these analogs and 1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine highlight the exploration of different chemical modifications around the central phenyl ring for enhancing antitumor potential. []

N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4-phenylpicolinamides (13a-k)

Compound Description: This series of sorafenib analogs was designed and synthesized to explore structural modifications for improved antitumor activity. The compounds were evaluated for their IC50 values against three cancer cell lines (A549, PC-3, and MCF-7). []

Relevance: These compounds are structurally related to 1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine through the presence of the central 3-fluoro-4-(pyridinyloxy)phenyl moiety. While the target compound features a pyridin-3-yloxy substituent, these analogs possess a pyridin-4-yloxy group. This difference highlights the exploration of regioisomeric variations within the pyridinyloxy substituent for potential impact on antitumor activity. []

N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-5-phenylpicolinamides (14a-k)

Compound Description: Similar to the previous series, these sorafenib analogs were designed with the phenylpicolinamide moiety replacing the diarylurea group in sorafenib. These compounds were also evaluated for their cytotoxicity against the same three cancer cell lines (A549, PC-3, and MCF-7). []

Relevance: These compounds share the central 3-fluoro-4-(pyridinyloxy)phenyl structure with 1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine. Again, the variation lies in the regioisomerism of the pyridinyloxy substituent, with these analogs featuring a pyridin-4-yloxy group compared to the pyridin-3-yloxy in the target compound. This series further emphasizes the investigation of regioisomeric changes for influencing antitumor activity. []

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound is a Type II DFG-out inhibitor of RIPK3 kinase, identified through mechanistic studies and confirmed by protein crystallography. []

Relevance: This compound shares a significant structural resemblance to 1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine, both containing a central 3-fluoro-4-(nitrogen-containing heterocycle-oxy)phenyl motif. Although the heterocyclic substituent in this compound is a pyrrolo[2,3-b]pyridin-4-yloxy group, the core structure highlights the importance of this pharmacophore in designing inhibitors for various targets, including kinases. []

Properties

CAS Number

1094325-05-9

Product Name

1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine

IUPAC Name

1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine

Molecular Formula

C13H13FN2O

Molecular Weight

232.25 g/mol

InChI

InChI=1S/C13H13FN2O/c1-9(15)10-4-5-13(12(14)7-10)17-11-3-2-6-16-8-11/h2-9H,15H2,1H3

InChI Key

GQWYXJPIQLHVQO-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.